1-丁炔,4,4-二乙氧基-

描述

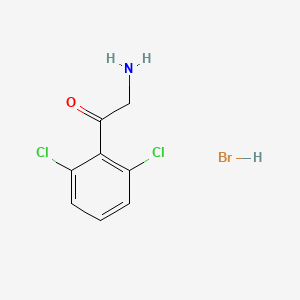

1-Butyne is an organic compound with the formula CH3CH2C≡CH. It is a terminal alkyne and a colorless, easily ignited gas . 4,4-Dimethoxy-2-butanone, which has a similar structure to the compound you’re asking about, is a ketone and is used in the preparation of various organic compounds .

Synthesis Analysis

1-Butyne can be produced via several methods. A common laboratory method for the synthesis of 1-Butyne is the dehydrohalogenation of 1,2-dibromoethane with a strong base like sodium amide (NaNH2) .Molecular Structure Analysis

The molecular structure of 1-Butyne consists of a triple bond between two carbon atoms, which leads to sp hybridization, resulting in a linear geometry for the molecule .Chemical Reactions Analysis

1-Butyne is a versatile molecule that can participate in various types of reactions due to the presence of its triple bond. Some of the notable reactions include addition reactions, like hydration, halogenation, hydrogenation, and hydrohalogenation .Physical And Chemical Properties Analysis

1-Butyne is a colorless gas at room temperature and normal atmospheric pressure. It has a slightly sweet odor and is easily ignited. Its boiling point is approximately -23.2 degrees Celsius, while its melting point is around -80.8 degrees Celsius .科学研究应用

1. 神经药理学研究

与“1-丁炔,4,4-二乙氧基-”结构相关的化合物的研究有助于我们理解神经药理学。例如,对1,4-二吡咯啉-2-丁炔(tremorine)的研究表明其对小鼠的震颤、体温下降、镇痛和肠道蠕动的影响。这些研究对于理解抗帕金森病药物的作用机制及其对中枢神经系统功能的影响至关重要(Keranen, Zaratzian, & Coleman, 1961)。

2. 抗氧化性能和癌症研究

类似于“1-丁炔,4,4-二乙氧基-”的化合物已被研究其抗氧化性能及其在抑制癌变中的潜在作用。例如,对乙氧基喹啉(ethoxyquin)的研究揭示了其对化学致癌剂诱导的大鼠肝肿瘤生成具有显著的抑制作用。这被认为是由于其清除活性氧和自由基的特性(Rao, Lalwani, Watanabe, & Reddy, 1984)。

3. 代谢和毒理学研究

与结构相关的化合物已被用于研究代谢途径和毒理效应。例如,对奶牛在饲料限制或1,3-丁二醇给药期间血液和肝脏代谢变化的研究有助于我们理解代谢反应对营养应激的响应以及对畜牧管理的潜在影响(Drackley, Veenhuizen, Richard, & Young, 1991)。

4. 免疫和自身免疫研究

对某些植物中的聚乙炔化合物和丁醇提取物进行的研究,这些化合物与“1-丁炔,4,4-二乙氧基-”结构相关,显示出它们在调节辅助T细胞分化和预防糖尿病等自身免疫疾病方面的潜力。这对于理解免疫调节并开发自身免疫疾病的治疗策略具有重要意义(Chang et al., 2004)。

5. 药理学和药物开发

对常见药物的改良形式的研究,如磷酸-布洛芬(Phospho-ibuprofen),这是一种与“1-丁炔,4,4-二乙氧基-”结构相关的布洛芬衍生物,已显示出在抑制癌细胞生长方面取得了有希望的结果。这种研究对于药物开发和理解新型治疗剂的药理和代谢途径至关重要(Xie et al., 2011)。

作用机制

Target of Action

This compound is a derivative of 1-Butyne , which is a simple alkyne and is not known to have specific biological targets

Mode of Action

As a derivative of 1-Butyne , it may share some chemical properties with its parent compound, but the addition of the diethoxy groups could significantly alter its interactions with biological targets. More research is needed to elucidate the specific interactions of this compound with its targets.

安全和危害

未来方向

属性

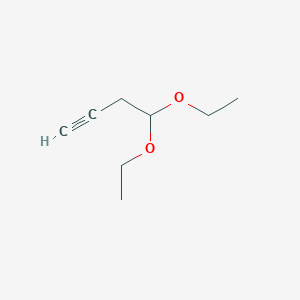

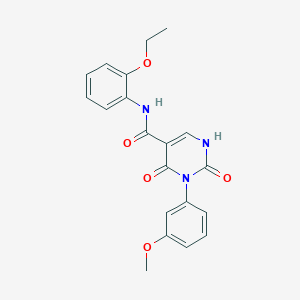

IUPAC Name |

4,4-diethoxybut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h1,8H,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUIBFPHUMLIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC#C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyne, 4,4-diethoxy- | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

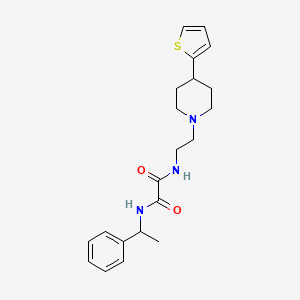

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)

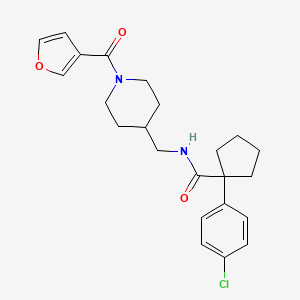

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)

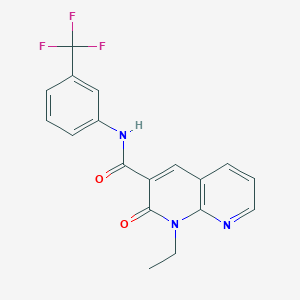

![1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475169.png)

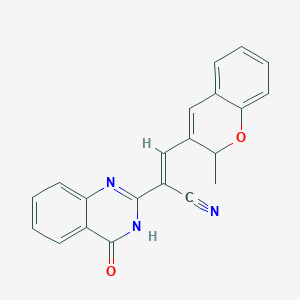

![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)